molecular formula C3H4<br>CH3-C=CH<br>CH3CCH<br>C3H4 B1212725 Propyne CAS No. 74-99-7

Propyne

Cat. No. B1212725
Key on ui cas rn: 74-99-7
M. Wt: 40.06 g/mol
InChI Key: MWWATHDPGQKSAR-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

Propyne (15.4 g, 0.39 mol) was condensed into a pre-weighed flask cooled to ca. −40° C. containing THF (80 mL). The solution was added via cannula to a cooled (0-5° C.), degassed mixture of 5-fluoro-3-iodo-pyridin-2-ylamine (61.0 g, 0.26 mol), bis(triphenylphosphine)dichloropalladium(0) (9.0 g, 13.0 mmol), copper (I) iodide (2.95 g, 15.6 mmol) and triethylamine (77.7 g, 107 mL, 0.78 mol) in THF (650 mL). The mixture was stirred at 0-5° C. for 30 minutes then for a further 30 minutes at ambient temperature. The solid was removed by filtration and the cake washed with THF. The filtrate was diluted with ethyl acetate and extracted with 2M hydrochloric acid (×3). The combined acid extract was washed with diethyl ether and then made basic by careful addition of potassium carbonate then extracted with diethyl ether (×3). The combined organic layer was dried (Na2SO4), filtered and evaporated to afford the title compound as a brown solid (32.2 g, 84%). 1H NMR (400 MHz, CDCl3): 7.90 (s, 1H), 7.24 (dd, J=8.4, 2.8 Hz, 1H), 4.84 (s, 2H), 2.11 (s, 3H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(triphenylphosphine)dichloropalladium(0)
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
solvent
Reaction Step Two
Name
copper (I) iodide
Quantity
2.95 g
Type
catalyst
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH3:3].[F:4][C:5]1[CH:6]=[C:7](I)[C:8]([NH2:11])=[N:9][CH:10]=1.C(N(CC)CC)C>C1COCC1.[Cu]I>[F:4][C:5]1[CH:6]=[C:7]([C:1]#[C:2][CH3:3])[C:8]([NH2:11])=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
C#CC
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
FC=1C=C(C(=NC1)N)I
Name
bis(triphenylphosphine)dichloropalladium(0)
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
107 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
650 mL
Type
solvent
Smiles
C1CCOC1
Name
copper (I) iodide
Quantity
2.95 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into a pre-weighed flask
ADDITION
Type
ADDITION
Details
The solution was added via cannula to
TEMPERATURE
Type
TEMPERATURE
Details
a cooled (0-5° C.)
CUSTOM
Type
CUSTOM
Details
degassed
WAIT
Type
WAIT
Details
for a further 30 minutes at ambient temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
the cake washed with THF
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M hydrochloric acid (×3)
EXTRACTION
Type
EXTRACTION
Details
The combined acid extract
WASH
Type
WASH
Details
was washed with diethyl ether
ADDITION
Type
ADDITION
Details
made basic by careful addition of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
then extracted with diethyl ether (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C(=NC1)N)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 32.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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